molecular formula C16H17N3OS B2995611 2-(4-ethoxyphenyl)-4-(ethylsulfanyl)pyrazolo[1,5-a]pyrazine CAS No. 1242863-25-7

2-(4-ethoxyphenyl)-4-(ethylsulfanyl)pyrazolo[1,5-a]pyrazine

Cat. No.: B2995611
CAS No.: 1242863-25-7
M. Wt: 299.39
InChI Key: CDRQWUDGIMWDGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-ethoxyphenyl)-4-(ethylsulfanyl)pyrazolo[1,5-a]pyrazine (CAS 1242863-25-7) is a chemical compound provided for research purposes. With a molecular formula of C16H17N3OS and a molecular weight of 299.39 g/mol, this pyrazolo[1,5-a]pyrazine derivative is part of a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and neuroscience research . Pyrazolo[1,5-a]pyrazine scaffolds, closely related to the pyrazolo[1,5-a]pyrimidine class, are recognized for their potential as core structures in the development of bioactive molecules . Specifically, compounds based on the pyrazolo[1,5-a]pyrazine framework have been investigated as potent and brain-penetrable positive allosteric modulators (PAMs) for specific NMDA receptor subunits, such as GluN2A . This mechanism is considered a promising therapeutic approach for investigating neuropsychiatric conditions, including schizophrenia and depression . As such, this compound serves as a valuable chemical tool for researchers studying synaptic plasticity, neuronal signaling, and for exploring new avenues in central nervous system (CNS) drug discovery. This product is intended for research applications in a laboratory setting and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-4-ethylsulfanylpyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c1-3-20-13-7-5-12(6-8-13)14-11-15-16(21-4-2)17-9-10-19(15)18-14/h5-11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRQWUDGIMWDGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-4-(ethylsulfanyl)pyrazolo[1,5-a]pyrazine typically involves the following steps:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the ethoxyphenyl group: This step involves the electrophilic aromatic substitution of the pyrazolo[1,5-a]pyrazine core with an ethoxyphenyl halide in the presence of a suitable base.

    Introduction of the ethylsulfanyl group: This can be accomplished through the nucleophilic substitution of the pyrazolo[1,5-a]pyrazine core with an ethylsulfanyl halide under basic conditions.

Industrial Production Methods

Industrial production of 2-(4-ethoxyphenyl)-4-(ethylsulfanyl)pyrazolo[1,5-a]pyrazine may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The ethoxyphenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride in ethanol.

    Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetonitrile.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted pyrazolo[1,5-a]pyrazines with various nucleophiles.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for the development of novel therapeutic agents targeting various diseases, including cancer and inflammatory disorders.

    Materials Science: As a building block for the synthesis of advanced materials with unique electronic and optical properties.

    Biology: As a probe for studying biological processes and interactions at the molecular level.

    Industry: As an intermediate in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-4-(ethylsulfanyl)pyrazolo[1,5-a]pyrazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The ethylsulfanyl and ethoxyphenyl groups can influence the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The activity of pyrazolo-fused heterocycles is highly dependent on substituent type, position, and electronic properties. Key comparisons include:

Compound Core Structure Substituents Biological Activity Reference
2-(4-Ethoxyphenyl)-4-(ethylsulfanyl)pyrazolo[1,5-a]pyrazine Pyrazolo[1,5-a]pyrazine 2: 4-ethoxyphenyl; 4: ethylsulfanyl TLR7 antagonism (inferred)
Pyrazolo[1,5-a]quinoxaline derivatives Pyrazolo[1,5-a]quinoxaline 2: alkyl chains (C4–C5); 4: butyl/isobutyl TLR7 antagonism (IC₅₀ = 8.2–10 µM)
4-[(2-Chlorobenzyl)sulfanyl]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine Pyrazolo[1,5-a]pyrazine 4: benzylsulfanyl; 2: dimethylphenyl Undisclosed (structural analog)
2-[4-(4-Fluorobenzyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine Pyrazolo[1,5-a]pyridine Piperazine-fluorobenzyl at 2-position Dopamine D4 receptor ligand (Kᵢ = 1.2 nM)
Pyrazolo[1,5-a]pyrimidine-7-carbonitrile derivatives Pyrazolo[1,5-a]pyrimidine 7: nitrile; variable aryl/alkyl groups Antiproliferative (IC₅₀ = 2.7–4.9 µM)

Key Findings and Trends

Substituent Length and Activity: Pyrazolo[1,5-a]quinoxaline derivatives with C4–C5 alkyl chains at position 4 exhibit optimal TLR7 antagonism (IC₅₀ = 8.2–10 µM) . In contrast, the target compound’s shorter ethylsulfanyl group may reduce potency unless compensated by sulfur’s electronic effects. Antiproliferative pyrazolo[1,5-a]pyrimidines (e.g., compound 7c) with compact substituents (e.g., methyl, nitrile) show nanomolar activity, suggesting small, electron-withdrawing groups enhance cytotoxicity .

Sulfur vs. Oxygen Substituents :

  • The ethylsulfanyl group in the target compound may improve binding to hydrophobic pockets compared to oxygen analogs (e.g., ethoxy). Sulfur’s larger atomic radius and polarizability could enhance van der Waals interactions or modulate metabolic stability .
  • In contrast, oxygen-containing groups (e.g., morpholine in pyrazolo[1,5-a]pyrimidines) improve solubility but may reduce membrane permeability due to higher polarity .

Aromatic vs. Para-substitution (ethoxy) may optimize steric compatibility with receptor binding sites compared to ortho/meta positions. Piperazine-containing derivatives (e.g., ) demonstrate high receptor selectivity (e.g., dopamine D4), highlighting the role of nitrogen-rich substituents in targeting CNS receptors .

Synthetic Accessibility :

  • Iodine-catalyzed multicomponent reactions enable efficient synthesis of sulfonated pyrazolo[1,5-a]pyrimidines, though the target compound’s ethylsulfanyl group may require alternative thiolation strategies .

Pharmacological Implications

  • TLR7 Antagonism : The target compound’s pyrazolo[1,5-a]pyrazine core aligns with TLR7 antagonists, but its shorter ethylsulfanyl group may reduce potency compared to C4–C5 alkyl analogs. Structural optimization (e.g., elongating the sulfur-containing chain) could enhance activity .
  • Antitumor Potential: While direct data are lacking, pyrazolo[1,5-a]pyrimidines with sulfanyl groups (e.g., ) show nanomolar cytotoxicity, suggesting the target compound’s ethylsulfanyl and ethoxyphenyl groups may synergize in disrupting cancer cell pathways .
  • Receptor Selectivity: The absence of piperazine/amine groups (cf. ) likely shifts the target’s activity away from dopamine or adenosine receptors, emphasizing its specificity for TLR or kinase targets .

Biological Activity

2-(4-ethoxyphenyl)-4-(ethylsulfanyl)pyrazolo[1,5-a]pyrazine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrazine class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of 2-(4-ethoxyphenyl)-4-(ethylsulfanyl)pyrazolo[1,5-a]pyrazine is C13H16N2SC_{13}H_{16}N_2S, with a molecular weight of approximately 236.35 g/mol. The structure features a pyrazolo core substituted with an ethoxyphenyl group and an ethylsulfanyl moiety, which may influence its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various pyrazolo derivatives, including 2-(4-ethoxyphenyl)-4-(ethylsulfanyl)pyrazolo[1,5-a]pyrazine. Research indicates that compounds in this class can induce apoptosis in cancer cells and exhibit cytotoxic effects against different cancer cell lines.

  • Mechanism of Action :
    • Apoptosis Induction : The compound has been shown to activate apoptotic pathways through the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2. This leads to increased caspase activation (caspase-3 and caspase-9), promoting programmed cell death in cancer cells.
    • Cell Cycle Arrest : It has been observed that this compound can induce cell cycle arrest at the G1/S phase transition, inhibiting cancer cell proliferation.
  • Cytotoxicity Studies :
    • In vitro studies using MTT assays demonstrate that 2-(4-ethoxyphenyl)-4-(ethylsulfanyl)pyrazolo[1,5-a]pyrazine exhibits significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values comparable to established chemotherapeutic agents.

Other Pharmacological Effects

Beyond its anticancer properties, preliminary studies suggest potential anti-inflammatory and analgesic effects of this compound:

  • Anti-inflammatory Activity : The compound may inhibit pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in activated macrophages, indicating a potential role in managing inflammatory conditions.
  • Analgesic Effects : Animal models have shown that 2-(4-ethoxyphenyl)-4-(ethylsulfanyl)pyrazolo[1,5-a]pyrazine can reduce pain responses, suggesting it may be useful in pain management therapies.

Data Summary

Biological ActivityObservationsReferences
AnticancerInduces apoptosis; cytotoxic to MCF-7 and HCT-116
MechanismUpregulates Bax; downregulates Bcl-2
Cell Cycle ArrestG1/S phase arrest
Anti-inflammatoryInhibits TNF-alpha and IL-6
AnalgesicReduces pain responses in animal models

Case Studies

Several case studies have been conducted to evaluate the efficacy of pyrazolo derivatives:

  • Study on Breast Cancer Cells : A study evaluated the effects of various pyrazolo compounds on MCF-7 cells. Results indicated that 2-(4-ethoxyphenyl)-4-(ethylsulfanyl)pyrazolo[1,5-a]pyrazine significantly reduced cell viability compared to control groups.
  • Inflammation Model : In a murine model of inflammation, administration of the compound resulted in decreased levels of inflammatory markers compared to untreated controls.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-(4-ethoxyphenyl)-4-(ethylsulfanyl)pyrazolo[1,5-a]pyrazine, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via functionalization of the pyrazolo[1,5-a]pyrazine core. For example, nitration at position 3 of methyl pyrazolo[1,5-a]pyrazine-4-carboxylate (precursor) using HNO₃ in H₂SO₄ at 0°C achieves regioselective substitution . Ethylsulfanyl groups can be introduced via nucleophilic displacement or thiol-ene reactions. Optimization involves controlling temperature (e.g., 0°C to room temperature), stoichiometry of sulfanylating agents, and purification by vacuum drying .
  • Key Data :

  • Yield for nitration: ~80% after recrystallization .
  • Analytical validation: HRMS (ESI) confirms molecular ions (e.g., [M + H]⁺ = 254.1039) .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodology :

  • HRMS (High-Resolution Mass Spectrometry) : Essential for confirming molecular formula (e.g., C₁₃H₁₁N₅O) and isotopic patterns .
  • Elemental Analysis : Validates purity (e.g., C: 61.78%, H: 4.12%, N: 27.45%) .
  • NMR : ¹H/¹³C NMR resolves substituent positions (e.g., ethoxyphenyl vs. ethylsulfanyl groups).
    • Validation : Cross-reference spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for pyrazolo[1,5-a]pyrazine derivatives be resolved?

  • Methodology :

  • Comparative Assays : Replicate studies under standardized conditions (e.g., fungal tyrosinase inhibition assays with controlled pH and substrate concentrations) .
  • Structural-Activity Analysis : Correlate bioactivity with substituent effects. For example, electron-withdrawing groups (e.g., -SO₂-) may enhance enzyme inhibition .
    • Case Study : Pyrazolo[1,5-a]pyrimidines with trifluoromethyl groups show enhanced antitrypanosomal activity due to increased lipophilicity .

Q. What strategies improve regioselectivity during functionalization of the pyrazolo[1,5-a]pyrazine core?

  • Methodology :

  • Directing Groups : Use carboxylate esters (e.g., methyl ester at position 4) to direct electrophilic substitution to position 7 .
  • Protecting Groups : Temporarily block reactive sites (e.g., sulfanyl groups) during nitration or halogenation .
    • Example : Nitration of methyl pyrazolo[1,5-a]pyrazine-4-carboxylate yields 3-nitro derivatives exclusively, avoiding position 7 competition .

Q. How does crystal structure analysis inform the design of pyrazolo[1,5-a]pyrazine derivatives with enhanced bioactivity?

  • Methodology :

  • Single-Crystal X-ray Diffraction : Resolve bond angles, dihedral angles, and intermolecular interactions (e.g., C–H⋯O) that influence solubility and target binding .
  • Computational Modeling : Use DFT to predict how substituents (e.g., ethylsulfanyl) alter electrostatic potential surfaces .
    • Key Finding : Pyrazolo[1,5-a]pyrimidines with planar aromatic systems exhibit stronger π-π stacking with enzyme active sites .

Q. What are the challenges in scaling up synthesis while maintaining purity, and how can they be addressed?

  • Methodology :

  • Process Optimization : Replace batch-wise nitration with flow chemistry to control exothermic reactions .
  • Purification : Use silica gel chromatography (e.g., Merck 60, 0.063–200 mm) for intermediates and recrystallization for final products .
    • Quality Control : Monitor byproducts via TLC (GF254 plates) and adjust solvent ratios (e.g., EtOAc/hexane) to improve separation .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported reaction yields for pyrazolo[1,5-a]pyrazine syntheses?

  • Methodology :

  • Reproducibility Checks : Verify catalyst purity (e.g., SnCl₂ vs. FeCl₃ in cyclization steps) and moisture levels .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., over-nitrated derivatives) that reduce yields .
    • Case Study : Hydrazine hydrate in dioxane may produce dihydro-pyrazole byproducts if reaction time exceeds 12 hours .

Methodological Tables

Technique Application Key Parameters Reference
HRMS (ESI)Molecular formula validationResolution: <5 ppm error
Single-Crystal XRDStructural elucidationR factor: <0.06; Data-to-parameter ratio >12
Fungal Tyrosinase AssayBioactivity screeningIC₅₀ calculation via UV-Vis (λ = 490 nm)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.